(2,6-Difluorophenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Description

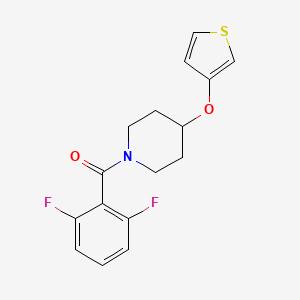

(2,6-Difluorophenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a synthetic small molecule featuring a methanone core flanked by a 2,6-difluorophenyl group and a piperidine ring substituted with a thiophen-3-yloxy moiety.

Properties

IUPAC Name |

(2,6-difluorophenyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2S/c17-13-2-1-3-14(18)15(13)16(20)19-7-4-11(5-8-19)21-12-6-9-22-10-12/h1-3,6,9-11H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBQACLFEMZSQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Piperidin-1-yl Methanone Core: This can be achieved by reacting piperidine with a suitable acylating agent under controlled conditions.

Introduction of the Difluorophenyl Group: This step often involves a halogenation reaction, where a difluorobenzene derivative is introduced to the piperidin-1-yl methanone core.

Attachment of the Thiophen-3-yloxy Group: This can be done through a nucleophilic substitution reaction, where a thiophenol derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

(2,6-Difluorophenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone has several applications in scientific research:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

Materials Science: It can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Biological Studies: Researchers may use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Ketone Derivatives with Antitumor Activity

Evidence from studies on Desmosdumotin C derivatives highlights the significance of aryl-substituted propenones in anticancer research. For example:

- (E)-1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (Compound 5 in ) exhibits moderate antitumor activity against human cancer cell lines. Its 2-fluorophenyl group enhances lipophilicity and membrane permeability compared to non-fluorinated analogs .

- (E)-1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2,3-difluorophenyl)prop-2-en-1-one (Compound 4) shows improved activity over mono-fluorinated derivatives, suggesting that difluorination may optimize electronic effects and target binding .

Comparison with Target Compound: The 2,6-difluorophenyl group in the target compound mirrors the difluorinated aryl motifs in Compound 3. This structural divergence may shift biological activity toward different targets or mechanisms.

Piperidine-Containing Agrochemicals

Oxathiapiprolin (), a fungicide, shares structural parallels with the target compound:

- Core Structure : Oxathiapiprolin contains a piperidine ring linked to a difluorophenyl group (via an oxazole-thiazole scaffold) and a trifluoromethylpyrazole moiety.

- Functional Impact : The difluorophenyl group in both compounds likely contributes to metabolic stability and target affinity. However, Oxathiapiprolin’s thiazole and oxazole rings enhance π-π stacking with fungal enzymes, whereas the target compound’s thiophen-3-yloxy group may favor interactions with mammalian targets .

Heterocyclic Ether Derivatives

Thiophene ethers, such as the 4-(thiophen-3-yloxy)piperidine in the target compound, are less common in pharmaceuticals compared to furan or pyridine analogs. For example:

- 4-(Furan-2-yloxy)piperidine analogs often exhibit reduced metabolic stability due to furan’s susceptibility to oxidation.

Structural and Functional Data Table

Key Research Findings and Hypotheses

Heterocyclic Influence : Thiophene ethers may offer superior oxidative stability compared to furan analogs, making them more viable for drug development .

Scaffold Divergence : The target compound’s piperidine-thiophene scaffold distinguishes it from Oxathiapiprolin’s oxazole-thiazole system, suggesting divergent applications (e.g., anticancer vs. pesticidal) .

Biological Activity

The compound (2,6-Difluorophenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone , often referred to as a piperidine derivative, is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNOS

- Molecular Weight : 342.37 g/mol

This compound features a difluorophenyl group and a piperidine ring substituted with a thiophene moiety, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of thiophene and piperidine exhibit significant antimicrobial activities. For instance, studies on similar thiophene-containing compounds suggest they can effectively inhibit bacterial growth and possess antifungal properties. The presence of the difluorophenyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration .

Anticancer Activity

Piperidine derivatives have been explored for their anticancer potential. In vitro studies have shown that compounds with similar structural features can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Neuropharmacological Effects

The piperidine ring is known for its affinity to various neurotransmitter receptors. Compounds like this compound may interact with dopamine and serotonin receptors, potentially leading to anxiolytic or antidepressant effects. Research on related compounds has demonstrated their ability to modulate neurotransmitter release, indicating a possible therapeutic application in mood disorders .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : The difluorophenyl group may enhance binding affinity to specific receptors involved in neurotransmission.

- Enzyme Inhibition : The compound could inhibit enzymes responsible for the degradation of neurotransmitters or other signaling molecules.

- Cell Membrane Interaction : The thiophene moiety might facilitate interaction with lipid membranes, affecting permeability and cellular uptake.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of thiophene derivatives found that compounds structurally similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL, indicating moderate potency .

Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines demonstrated that piperidine derivatives could reduce cell viability by inducing apoptosis. The IC50 values for related compounds were reported between 10 µM and 50 µM, suggesting potential for further development as anticancer agents .

Study 3: Neuropharmacological Assessment

Research on similar piperidine-based compounds indicated their effectiveness in reducing anxiety-like behaviors in rodent models. Behavioral tests showed a significant decrease in time spent in open arms during elevated plus maze tests, indicating anxiolytic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.